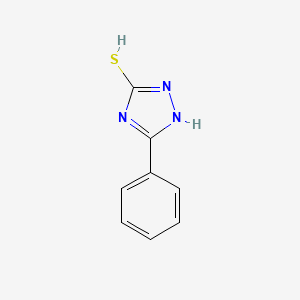

5-phenyl-1H-1,2,4-triazole-3-thiol

Description

Significance of the 1,2,4-Triazole (B32235) Heterocycle in Chemical Sciences

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural feature in a variety of biologically active compounds. nih.govresearchgate.net The versatility of the 1,2,4-triazole nucleus allows for the attachment of various substituents, leading to a diverse array of derivatives with a wide spectrum of pharmacological activities. researchgate.netnih.gov

Derivatives of 1,2,4-triazole are known to exhibit a broad range of biological effects, including:

Antifungal nih.govglobalresearchonline.net

Antibacterial researchgate.netglobalresearchonline.net

Anticancer nih.govresearchgate.net

Anticonvulsant nih.govresearchgate.net

Anti-inflammatory nih.govmdpi.com

Antitubercular mdpi.com

The biological activity of triazole derivatives is often attributed to their ability to interact with various enzymes and receptors within biological systems. chemicalbook.com For instance, many antifungal drugs containing a 1,2,4-triazole ring function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. nih.gov

Beyond medicine, 1,2,4-triazole derivatives have found applications in agriculture as fungicides, herbicides, and plant growth regulators. researchgate.netrjptonline.org They are also utilized in materials science as corrosion inhibitors and components of ionic liquids and polymers. lifechemicals.com

Research Context and Scope of 5-phenyl-1H-1,2,4-triazole-3-thiol Studies

Research on this compound is situated within the broader investigation of substituted 1,2,4-triazoles. The presence of both a phenyl group and a thiol group on the triazole ring of this specific compound makes it a particularly interesting subject for study. These functional groups provide sites for further chemical modification, allowing for the synthesis of a wide range of derivatives. zsmu.edu.ua

Current research on this compound and its related compounds primarily focuses on:

Synthesis: Developing efficient and selective methods for the preparation of the parent compound and its derivatives. zsmu.edu.ua

Structural Analysis: Characterizing the molecular and crystal structures of these compounds using techniques like X-ray crystallography and NMR spectroscopy. mdpi.commdpi.com

Biological Evaluation: Screening the synthesized compounds for various biological activities, such as antimicrobial and anticancer properties. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: Investigating how different substituents on the triazole ring influence the biological activity of the compounds to design more potent and selective agents. nih.gov

The study of this compound is a dynamic area of chemical research with the potential to contribute to the development of new therapeutic agents and advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1H-1,2,4-triazole-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c12-8-9-7(10-11-8)6-4-2-1-3-5-6/h1-5H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLMMJNORORYPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NN2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC(=NN2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies of 5 Phenyl 1h 1,2,4 Triazole 3 Thiol

Established Synthetic Pathways for the 1,2,4-Triazole (B32235) Nucleus

The synthesis of the 5-phenyl-1H-1,2,4-triazole-3-thiol core primarily relies on the cyclization of open-chain precursors. These methods offer versatile routes to the triazole ring system.

Cyclization Reactions from Precursors

Thiosemicarbazide (B42300) Intermediates: A prevalent method for synthesizing the 1,2,4-triazole ring involves the cyclization of thiosemicarbazide derivatives. ptfarm.plresearchgate.netnih.gov For instance, benzoylthiosemicarbazide can be cyclized in the presence of a base, such as sodium hydroxide (B78521), to yield 5-phenyl-1,2,4-triazole-3-thiol. nih.gov The reaction conditions, particularly the pH, are crucial as cyclization in an acidic medium can lead to the formation of 1,3,4-thiadiazole (B1197879) derivatives instead. ptfarm.plnih.gov The nature of substituents on the thiosemicarbazide can also significantly influence the reaction's outcome. ptfarm.pl

Potassium Dithiocarbazinate: Another established route involves the use of potassium dithiocarbazinate intermediates. nih.govmdpi.comresearchgate.netmicrobiologyjournal.orgresearchgate.net This method typically starts with the reaction of a hydrazide, such as benzoic acid hydrazide, with carbon disulfide in the presence of potassium hydroxide to form the corresponding potassium dithiocarbazinate salt. researchgate.netmicrobiologyjournal.orgresearchgate.net Subsequent treatment with hydrazine (B178648) hydrate (B1144303) leads to the cyclization and formation of the 4-amino-1,2,4-triazole-3-thiol (B7722964) derivative. researchgate.netmicrobiologyjournal.orgresearchgate.net

Multi-Step Synthetic Routes from Substituted Anilines and Other Starting Materials

More elaborate synthetic strategies can commence from readily available starting materials like substituted anilines. One such route involves the transformation of 4-methoxyaniline into N-(4-methoxyphenyl)hydrazinecarbothioamide, followed by acylation to 2-benzoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide. researchgate.net Subsequent cyclization of this intermediate yields a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. researchgate.net Similarly, other multi-step sequences starting from compounds like 4-iodobenzoic acid have been developed, proceeding through esterification, hydrazide formation, and dithiocarbazate salt generation before the final cyclization to the triazole ring. microbiologyjournal.org

Derivatization of this compound

The synthesized this compound can be further modified through various derivatization reactions, with alkylation being a key strategy to introduce diverse functional groups.

N-Alkylation and S-Alkylation Methodologies

The 1,2,4-triazole-3-thiol ring possesses multiple nucleophilic centers, namely the nitrogen atoms of the triazole ring and the sulfur atom of the thiol group, making both N-alkylation and S-alkylation possible. researchgate.netnih.gov

Interactive Data Table: Alkylation Reactions of this compound and its Derivatives

| Reactant | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| 5-phenyl-1,2,4-triazole-3-thione | Butyl iodide | Potassium carbonate | Dry acetone | 3-Butylthio-5-phenyl-1,2,4-triazole | 96 | nih.gov |

| 5-phenyl-1,2,4-triazole-3-thione | Phenacyl bromide | Potassium carbonate | Dry acetone | 3-Phenacylthio-5-phenyl-1,2,4-triazole | 87 | nih.gov |

| 4-Anilino-5-phenyl-4H-1,2,4-triazole-3-thiol | Formaldehyde (B43269) and various amines | - | - | Mannich bases | - | researchgate.net |

| 4-Anilino-5-phenyl-4H-1,2,4-triazole-3-thiol | Thionyl chloride (from hydroxymethyl derivative) | - | - | 4-Anilino-2-chloromethyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | - | researchgate.net |

Regioselectivity of Alkylation Reactions

The regioselectivity of the alkylation of 1,2,4-triazole-3-thiones is a critical aspect, as the reaction can occur at the sulfur atom or one of the nitrogen atoms (N1, N2, or N4). researchgate.netnih.govuzhnu.edu.ua Studies have shown that the outcome is influenced by the reaction conditions and the structure of the substrates and alkylating agents. researchgate.netnih.govuzhnu.edu.ua

In many instances, alkylation occurs preferentially at the sulfur atom, leading to the formation of S-alkylated products, also known as 1,2,4-triazole thioethers. uzhnu.edu.ua However, the formation of N-alkylated derivatives, particularly at the N2 position, can also occur, sometimes resulting in a mixture of S- and N-alkylated products. nih.govuzhnu.edu.ua The steric hindrance of the electrophile and the electronic properties of the triazole ring can influence the site of alkylation. nih.govrsc.org For instance, in the alkylation of S-protected 1,2,4-triazoles, it has been observed that only the N1 and N2 positions are typically attacked by electrophiles, with the N2-alkylated isomers being preferentially formed. researchgate.netnih.gov

Influence of Reaction Conditions and Reagents

The choice of base and solvent plays a significant role in directing the regioselectivity and efficiency of alkylation reactions. Cesium carbonate (Cs₂CO₃) has emerged as a particularly effective base for these transformations. researchgate.netinno-chem.com.cnwikipedia.orgchemicalbook.comrsc.org Its high solubility in organic solvents like DMF enhances its reactivity and allows for milder reaction conditions. wikipedia.orgchemicalbook.com Cesium carbonate is considered a mild base, which can be advantageous in preventing undesired side reactions and is often used to promote selective S-alkylation. researchgate.netchemicalbook.com Other bases such as potassium carbonate are also commonly employed. nih.gov The use of different solvents and bases can influence whether S-alkylation or N-alkylation is favored. uzhnu.edu.ua

Formation of Schiff Bases and Related Compounds

The synthesis of Schiff bases from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is a common derivatization strategy, typically achieved through the condensation reaction with various aldehydes. nih.govdocumentsdelivered.comresearchgate.net This reaction is often carried out by refluxing the triazole with the respective aldehyde in a suitable solvent, such as ethanol (B145695), sometimes with the addition of a catalytic amount of a strong acid like concentrated sulfuric acid. nepjol.info

The formation of the Schiff base is confirmed by spectroscopic methods. researchgate.netnepjol.info In the infrared (IR) spectrum, the disappearance of the N-H stretching vibrations of the amino group and the appearance of a characteristic C=N stretching band are indicative of Schiff base formation. nepjol.info In proton nuclear magnetic resonance (¹H NMR) spectroscopy, the appearance of a singlet signal corresponding to the azomethine proton (N=CH) further confirms the structure. researchgate.netnepjol.info

A variety of aldehydes have been employed in the synthesis of Schiff bases from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, leading to a diverse library of compounds. nih.govresearchgate.net Some examples of aldehydes used include benzaldehyde (B42025), furfuraldehyde, and 2,4-dichlorobenzaldehyde. nih.govresearchgate.net Similarly, substituted benzaldehydes such as p-methoxybenzaldehyde and m-nitrobenzaldehyde have also been utilized. nih.govmdpi.com

The reaction of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol and 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol with various aromatic aldehydes also yields the corresponding Schiff bases. nih.gov For instance, the condensation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol with benzaldehyde results in 4-(benzylideneamino)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol. nih.gov

Table 1: Examples of Synthesized Schiff Bases from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols

| Starting Triazole | Aldehyde | Resulting Schiff Base | Reference |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Benzaldehyde | 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | researchgate.netnepjol.info |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Furfuraldehyde | 4-((furan-2-ylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol | nih.govresearchgate.net |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 2,4-Dichlorobenzaldehyde | 4-((2,4-dichlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol | nih.govresearchgate.net |

| 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | Benzaldehyde | 4-(benzylideneamino)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | nih.gov |

| 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol | m-Nitrobenzaldehyde | 5-benzyl-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol | nih.gov |

Mannich Reactions and Other Functionalization Strategies

The 1,2,4-triazole-3-thione core can undergo Mannich reactions, a powerful tool for introducing aminomethyl functionalities. Mannich bases have been synthesized from the corresponding thiones through reactions with N-methylpiperazine or N-phenylpiperazine in dimethylformamide in the presence of formaldehyde. zsmu.edu.ua This reaction typically involves the condensation of the active hydrogen on the triazole ring with formaldehyde and a secondary amine.

Reduction Reactions (e.g., carbonyl reduction)

Reduction reactions can be employed to modify derivatives of this compound. For instance, the azomethine (C=N) bond in Schiff bases derived from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols can be selectively reduced. The hydrogenation of the azomethine fragment of aldimines using sodium borohydride (B1222165) in methanol (B129727) has been reported to yield the corresponding secondary amines. nih.gov This transformation provides a route to a different class of derivatives with increased conformational flexibility.

Synthesis of Fused Heterocyclic Systems (e.g., Triazolothiadiazine, Triazolothiadiazepine)

The binucleophilic nature of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols makes them valuable precursors for the synthesis of fused heterocyclic systems. The reaction of these triazoles with bifunctional electrophiles can lead to the formation of new rings, such as triazolothiadiazines and triazolothiadiazepines.

A novel approach to the synthesis of 7-benzylidene- nih.govnepjol.infonih.govtriazolo[3,4-b] nih.govnepjol.infonepjol.infothiadiazine and 8-phenyl- nih.govnepjol.infonih.govtriazolo[3,4-b] nih.govnepjol.infonepjol.infothiadiazepine involves the interaction of 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with 3-phenyl-2-propynal. nih.gov The reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with phenacyl halides in refluxing ethanol or under microwave irradiation is another method to obtain 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines. nih.gov

Furthermore, the cyclocondensation of substituted 1,2,4-triazole derivatives with chalcones in an ethanol/piperidine solution can yield triazolothiadiazepine derivatives. aip.org The absence of the carbonyl (C=O) stretching band of the chalcone (B49325) and the amino (NH2) group of the triazole in the IR spectra, along with specific signals in the ¹H NMR spectra, confirms the formation of the fused ring system. aip.org

Chemical Reactivity and Transformation Studies of 5 Phenyl 1h 1,2,4 Triazole 3 Thiol

Oxidation Reactions of the Thiol Group

The thiol (S-H) group is the most readily oxidizable functionality in the 5-phenyl-1H-1,2,4-triazole-3-thiol molecule. Its oxidation can lead to a variety of sulfur-containing products, most notably disulfides.

A key transformation is the formation of unsymmetrical disulfides. Research has demonstrated a method for synthesizing these compounds under mild conditions using 1-chlorobenzotriazole (B28376) as a selective oxidizing and coupling agent. zsmu.edu.ua In this process, the triazole-thiol is treated with 1-chlorobenzotriazole, which is thought to form a reactive sulfenyl chloride or a related intermediate. This intermediate is stable enough to avoid self-coupling but readily undergoes nucleophilic attack by a second, different thiol. zsmu.edu.ua This subsequent reaction yields the desired unsymmetrical disulfide with high selectivity and in good yields, avoiding the common side products of homocoupling. zsmu.edu.ua

This strategy highlights the controlled oxidation of the thiol group as a viable pathway for creating more complex molecules. The resulting disulfide bond is a crucial structural motif, analogous to those found in natural antioxidants like cystine. zsmu.edu.ua

| Product Compound Name | Yield (%) | Physical State | Melting Point (°C) |

| 2-((4-phenyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)disulfaneyl)acetic acid | 74% | Yellow crystalline substance | 225–227 |

| 2-((4-phenyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)disulfaneyl)ethan-1-ol | 86% | Yellow crystalline substance | 168–170 |

| 1-((4-phenyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)disulfaneyl)propan-2-ol | 88% | White crystalline substance | 192–193 |

| Data sourced from zsmu.edu.ua |

Reduction Reactions of the Triazole Ring

The 1,2,4-triazole (B32235) ring is an aromatic heterocycle containing a delocalized 6π-electron system, which confers significant stability. chemicalbook.com All atoms in the 1,2,4-triazole ring are sp2 hybridized. chemicalbook.com This aromatic character makes the ring resistant to reduction under standard chemical conditions. The literature does not prominently feature reduction reactions of the triazole ring for this compound, as such transformations would require harsh conditions to overcome the ring's inherent aromatic stability. The focus of its reactivity is almost exclusively on its substituents.

Substitution Reactions on the Phenyl Ring (e.g., Electrophilic Aromatic Substitution)

Due to the high electron density and nucleophilicity of the triazole nitrogens, electrophiles will preferentially react with the heterocycle rather than the attached phenyl ring. Therefore, direct electrophilic substitution on the phenyl group of this compound is not a commonly reported transformation, as it would likely require prior protection of the reactive nitrogen and sulfur centers to direct the substitution to the desired phenyl ring.

Thiol-Ene Click Chemistry and Nucleophilic Substitution Processes

The thiol group of this compound is highly active in nucleophilic reactions, including modern "click chemistry" applications and classical nucleophilic substitutions.

Thiol-Ene Click Chemistry Thiol-ene click chemistry involves the addition of a thiol across a carbon-carbon double bond (an ene). This reaction is known for its high efficiency, mild reaction conditions, and specificity, making it a powerful tool for synthesis and material functionalization. researchgate.netalfa-chemistry.com The reaction can proceed via two primary mechanisms: a free-radical pathway, often initiated by UV light or a thermal initiator, or a nucleophilic Michael addition pathway, typically catalyzed by a base. alfa-chemistry.com

Studies on 1,2,4-triazole-3-thiol have shown its successful participation in these reactions. For instance, its interaction with N-arylmaleimides (which contain an activated double bond) proceeds via a thiol-ene click process. mdpi.com This demonstrates the utility of the triazole-thiol as a building block for creating more complex structures through highly efficient and reliable click reactions. mdpi.com

Nucleophilic Substitution As a potent nucleophile (particularly in its deprotonated thiolate form), the thiol group readily participates in S-nucleophilic substitution (SN) reactions with various electrophiles. This is a fundamental and widely used transformation for this class of compounds.

Research has shown that 1,2,4-triazole-3-thiol reacts with electrophiles such as α-bromo-γ-butyrolactone via a nucleophilic substitution mechanism. mdpi.com Other common examples include S-alkylation reactions. The reaction of 5-phenyl-1,2,4-triazole-3-thione with alkyl halides like butyl iodide or phenacyl bromide in the presence of a base (e.g., potassium carbonate) leads to the formation of the corresponding S-substituted products in high yields. nih.gov These reactions underscore the role of the sulfur atom as the primary site for nucleophilic attack.

Table 2: Examples of Nucleophilic Substitution and Thiol-Ene Reactions

| Reactant 1 (Thiol) | Reactant 2 (Electrophile) | Reaction Type | Product | Yield (%) | Reference |

| 5-phenyl-1,2,4-triazole-3-thione | Phenacyl bromide | Nucleophilic Substitution | 3-Phenacylthio-5-phenyl-1,2,4-triazole | 87% | nih.gov |

| 5-phenyl-1,2,4-triazole-3-thione | Butyl iodide | Nucleophilic Substitution | 3-Butylthio-5-phenyl-1,2,4-triazole | 96% | nih.gov |

| 1H-1,2,4-triazole-5-thiol | 3-bromodihydrofuran-2(3H)-one | Nucleophilic Substitution | 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one | - | mdpi.com |

| 1,2,4-triazole-3(5)-thiol | N-arylmaleimides | Thiol-ene Click | Thioether adduct | - | mdpi.com |

Structural Elucidation and Tautomeric Investigations of 5 Phenyl 1h 1,2,4 Triazole 3 Thiol

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 5-phenyl-1H-1,2,4-triazole-3-thiol in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For the thione tautomer of 4-amino-5-phenyl-1H-1,2,4-triazole-3-thiol, characteristic signals for the NH protons are observed in the range of 13-14 ppm. nih.gov Specifically, a peak at 13.751 ppm has been reported for the NH proton of the triazole ring. researchgate.net The presence of the phenyl group gives rise to signals in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. A key signal in the ¹³C NMR spectrum that helps in identifying the thione form is the resonance of the C=S carbon, which typically appears in the range of 169.00–169.10 ppm. oup.com

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further confirming the structural assignment.

Interactive Data Table: ¹H and ¹³C NMR Data for this compound and Related Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Assignment | Reference |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | ¹H | 13.751 | NH (Triazole) | researchgate.net |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | ¹H | 5.761 | NH₂ | researchgate.net |

| 1,2,4-Triazole-3-thione | ¹³C | 169.00-169.10 | C=S | oup.com |

| 1,2,4-Triazole-3-thiol | ¹H | 1.1-1.4 | SH | oup.com |

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The thione and thiol tautomers exhibit distinct vibrational frequencies.

For the thione form, characteristic absorption bands include:

N-H stretching: A broad band in the region of 3100–3460 cm⁻¹. oup.com For 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, specific peaks have been observed at 3452 and 3298 cm⁻¹ for the NH₂ and NH groups, respectively. researchgate.net

C=S stretching: A band in the range of 1250–1340 cm⁻¹. oup.com

C=N stretching: A band appearing between 1560–1650 cm⁻¹. oup.com

For the thiol form, the key absorption is:

S-H stretching: A weak and sharp band in the region of 2511–2661 cm⁻¹. oup.com A peak at 2595 cm⁻¹ has been reported for the S-H group in 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. researchgate.net

Interactive Data Table: Key IR Absorption Frequencies for Tautomeric Forms

| Functional Group | Tautomeric Form | Wavenumber (cm⁻¹) | Reference |

| N-H stretch | Thione | 3100-3460 | oup.com |

| C=S stretch | Thione | 1250-1340 | oup.com |

| C=N stretch | Thione | 1560-1650 | oup.com |

| S-H stretch | Thiol | 2511-2661 | oup.com |

| N-H (NH₂) | Thione | 3452 | researchgate.net |

| N-H (ring) | Thione | 3298 | researchgate.net |

| S-H | Thiol | 2595 | researchgate.net |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The position and intensity of the absorption maxima can be influenced by the tautomeric form present. Studies on related 1,2,4-triazole-3-thiones have shown that the UV spectra can be used to investigate the tautomeric equilibrium. jocpr.com The relationship between the structure and the UV spectrum is a valuable aspect of characterization. jocpr.com

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula, C₈H₇N₃S. ontosight.ai Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate the tautomers and analyze their individual mass spectra, which can be particularly useful in studying the thione-thiol equilibrium. jocpr.commdpi.com

Thione-Thiol Tautomerism in this compound Systems

The existence of thione-thiol tautomerism is a key feature of the this compound system. This phenomenon involves the migration of a proton between the nitrogen and sulfur atoms, resulting in two interconverting isomers: the thione form (5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) and the thiol form (this compound).

The equilibrium between these two forms can be influenced by various factors, including the solvent, pH, and temperature. Spectroscopic studies are vital in determining the predominant tautomer under different conditions. For instance, HPLC-MS analysis of a related compound, 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, indicated that the thione form is the major component in the mixture. jocpr.com The presence of the characteristic NH proton signal between 13-14 ppm in the ¹H NMR spectrum is a strong indicator of the thione form in solution. nih.gov Conversely, the observation of an S-H stretching band in the IR spectrum would confirm the presence of the thiol tautomer. oup.com The ability of the molecule to exist in either tautomeric form is crucial for its reactivity and biological activity, as the thione form may be favored for binding to certain biological targets like metallo-β-lactamases. nih.gov

Thione-Thiol Tautomeric Equilibrium

The tautomerism in this compound involves the migration of a proton between a nitrogen atom in the triazole ring and the sulfur atom. This results in two distinct isomers: the thione form (5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) and the thiol form (this compound).

Computational studies, employing methods such as Density Functional Theory (DFT), have consistently shown that the thione form is the more stable tautomer in the gas phase. researchgate.netnih.gov This inherent stability of the thione tautomer is a common feature among 1,2,4-triazole-3-thione derivatives. researchgate.net The thiol form is generally considered the more reactive species, particularly in reactions such as alkylation. ncl.res.in

Influence of Solvent on Tautomeric Preference

The nature of the solvent plays a significant role in the position of the thione-thiol equilibrium. While the thione form is generally favored, the polarity of the solvent can influence the relative abundance of the two tautomers. nih.gov In polar solvents, the enol (or thiol in this case) form can be predominant, while nonpolar solvents tend to favor the keto (or thione) form. nih.gov

Furthermore, the pH of the solution can markedly shift the equilibrium. For instance, in a study on a related compound, 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the addition of a base (sodium hydrogen carbonate) to a solution in dimethyl sulfoxide (B87167) (DMSO) led to an increase in the proportion of the thiol form. jocpr.com This suggests that in a more alkaline environment, the deprotonation of the thione facilitates the formation of the thiolate anion, which upon protonation can yield the thiol tautomer.

Quantitative Assessment of Tautomeric Forms

Precise quantitative analysis of the tautomeric mixture in solution is often achieved through chromatographic techniques coupled with mass spectrometry (HPLC-MS). While specific quantitative data for this compound is not extensively documented, a study on 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione provides valuable insight. jocpr.com

In this study, HPLC-MS analysis of a DMSO solution of the compound revealed the presence of both tautomers, with the thione form being the major component and the thiol form being the minor one. jocpr.com The peak area ratio indicated a distribution of approximately 97.27% for the thione form and 2.73% for the thiol form. Upon the addition of sodium hydrogen carbonate, the equilibrium shifted, resulting in a new ratio of 94.5% thione to 5.5% thiol. jocpr.com These findings highlight the predominance of the thione tautomer in a neutral solution and the ability to influence the equilibrium through changes in pH.

Tautomeric Distribution of a Related 1,2,4-Triazole-3-thione in DMSO

| Condition | Thione Form (%) | Thiol Form (%) |

| Neutral DMSO solution | 97.27 | 2.73 |

| DMSO with NaHCO₃ | 94.5 | 5.5 |

Data from a study on 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. jocpr.com

Spectroscopic and Chromatographic Evidence for Tautomeric States

A variety of spectroscopic and chromatographic methods are employed to identify and characterize the thione and thiol tautomers of 1,2,4-triazole (B32235) derivatives.

Chromatographic Evidence: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for separating and identifying tautomers in solution. In the study of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, two distinct peaks with the same mass-to-charge ratio (m/z) were observed, confirming the presence of two tautomeric forms. jocpr.com The thione form was identified as having a shorter retention time (around 5.8 minutes) compared to the thiol form (around 8.6 minutes). jocpr.com

Spectroscopic Evidence:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are instrumental in distinguishing between the thione and thiol forms. In the ¹H NMR spectrum, the thione tautomer typically exhibits a characteristic signal for the N-H proton in the range of δ 13.0–14.0 ppm. mdpi.comoup.com Conversely, the thiol tautomer would show a signal for the S-H proton, though this can sometimes be broad or exchangeable. In ¹³C NMR, the thione form is characterized by a signal for the C=S carbon at approximately δ 150–160 ppm, while the thiol form would show a C-S signal at a much lower chemical shift. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy provides clear evidence for the presence of either the thione or thiol functional group. The thione form displays a characteristic C=S stretching vibration band around 1255-1257 cm⁻¹. farmaciajournal.com Additionally, N-H stretching bands are observed around 3420-3444 cm⁻¹. farmaciajournal.com The thiol form, on the other hand, would be identified by a weak S-H stretching band in the region of 2550–2600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can also be used to detect the presence of different tautomers. The thione form, containing the C=S chromophore, typically shows an absorption maximum at a longer wavelength compared to the thiol form. mdpi.com For instance, in ethanolic solutions of 5-substituted-3-mercapto-1,2,4-triazoles, two absorption bands are often observed, with the one at a higher wavelength attributed to the thione tautomer. mdpi.com

Coordination Chemistry and Metal Complexation of 5 Phenyl 1h 1,2,4 Triazole 3 Thiol

Ligand Properties of 5-phenyl-1H-1,2,4-triazole-3-thiol

This compound, with the chemical formula C₈H₇N₃S, is a molecule of significant interest due to its potential as a multidentate ligand. scbt.com The molecule exists in a tautomeric equilibrium between the thione and thiol forms. This tautomerism is a crucial aspect of its reactivity and coordination behavior. The thione form has a C=S double bond, while the thiol form contains an S-H single bond. The presence of multiple potential donor sites—the two nitrogen atoms of the triazole ring and the sulfur atom of the thiol/thione group—allows this compound to act as a versatile ligand. nih.govtennessee.edu

The coordination versatility of similar 1,2,4-triazole-3-thiol derivatives has been demonstrated, showing the ability to act as a monodentate, bidentate, or even bridging ligand, leading to the formation of mononuclear or polynuclear complexes. The specific coordination mode is often influenced by factors such as the metal ion, the reaction conditions, and the presence of other ligands.

Synthesis of Metal Complexes with Transition Metal Ions

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with the application of heat to facilitate the reaction. nih.gov The stoichiometry of the reactants and the nature of the metal salt can influence the final structure of the complex.

Complexes with Divalent Metal Ions (e.g., Cu(II), Ni(II), Zn(II), Cd(II))

A number of studies have reported the synthesis and characterization of complexes of 1,2,4-triazole-3-thiol derivatives with divalent transition metal ions. For instance, complexes of a related ligand, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, with Ni(II), Cu(II), Zn(II), and Cd(II) have been successfully prepared in an alcoholic medium. nih.govnih.gov Spectroscopic data for these complexes suggest a tetrahedral geometry for most, with the Cu(II) complex exhibiting a square planar geometry. nih.govnih.gov In these complexes, the ligand typically acts as a bidentate donor, coordinating through the sulfur atom and an amino group. nih.gov Similarly, coordination compounds of Cu(II) with 3-(p-tolyl)-4-phenyl-1,2,4-triazole-5-thione have been synthesized and characterized, with a proposed hexacoordinated octahedral geometry for these complexes. aarf.asia

Complexes with Trivalent Metal Ions

Information on the synthesis of complexes of this compound with trivalent metal ions is less common in the literature. However, research on related Schiff base ligands derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol has shown the formation of complexes with trivalent ions such as Cr(III) and Fe(III). researchgate.net These findings suggest that this compound and its derivatives are capable of coordinating with trivalent metal ions, likely through similar donor atoms. Further research is needed to isolate and characterize the specific complexes formed with the parent ligand.

Utilization of Schiff Base Ligands Derived from this compound

A significant area of research has focused on the use of Schiff base ligands derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. nih.govresearchgate.netresearchgate.netnih.gov These Schiff bases are typically synthesized through the condensation reaction of the amino group of the triazole with an aldehyde, such as salicylaldehyde (B1680747) or benzaldehyde (B42025). researchgate.netekb.eg The resulting Schiff base ligands possess additional donor atoms, enhancing their coordination capabilities.

For example, a Schiff base derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and salicylaldehyde has been used to synthesize complexes with Cu(II) and Zn(II). researchgate.net Similarly, new Schiff bases have been prepared from 4-amino-5-phenyl-l-4H-1,2,4-triazole-3-thiol and various aldehydes, which were then used to form metal complexes. researchgate.netnih.gov These studies highlight the versatility of modifying the parent triazole structure to create ligands with tailored coordination properties.

Coordination Modes and Geometries of Metal Complexes

The coordination behavior of this compound and its derivatives is diverse, leading to various coordination modes and resulting in different geometries for the metal complexes.

Bidentate Coordination via Specific Atoms (e.g., azomethine-N and thiol sulfur)

In many of the reported complexes, particularly those involving Schiff base ligands, a common coordination mode is bidentate chelation. For Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, coordination often occurs through the nitrogen atom of the azomethine group (-N=CH-) and the sulfur atom of the thiol group. ekb.eg This mode of coordination forms a stable five-membered chelate ring with the metal ion. Spectroscopic evidence, such as changes in the infrared (IR) spectra of the C=N and C-S stretching vibrations upon complexation, supports this bidentate coordination. The geometries of these complexes are influenced by the specific metal ion, with square planar and tetrahedral geometries being commonly observed for divalent metal ions. ekb.eg

Bridging Modes in Coordination Polymers

The ability of this compound and its derivatives to act as a bridging ligand is fundamental to the formation of coordination polymers. The ligand possesses multiple potential donor atoms—the two nitrogen atoms of the triazole ring and the exocyclic sulfur atom—allowing it to connect metal centers in various ways. This versatility gives rise to coordination polymers with different dimensionalities, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks.

Studies on the closely related 1H-1,2,4-triazole-3-thiol (HtrzSH) with cadmium(II) have demonstrated a remarkable diversity of bridging behaviors, which are influenced by the anions present during synthesis. acs.orgfigshare.com As many as six distinct bridging modes have been identified, showcasing the ligand's adaptability. acs.orgfigshare.com These modes range from simple monodentate coordination to more complex bidentate, tridentate, and even quadridentate bridging, where the deprotonated ligand links multiple metal ions. acs.org

For instance, in some cadmium polymers, the ligand has been observed to form 1D chains through both neutral monodentate and bidentate coordination. acs.org In other structures, deprotonated ligands act as tridentate to quadridentate linkers, creating 2D and 3D networks. acs.org A common bridging motif involves the N1 and N2 atoms of the triazole ring, which can bridge two different metal centers. mdpi.com This μ-N1,N2-triazole bridge is a recurring feature in the construction of coordination polymers. mdpi.com Furthermore, the sulfur atom can also participate in bridging, leading to N,S-bridging modes that contribute to the structural diversity of the resulting polymers. researchgate.net In some dinuclear complexes, ligands have been shown to adopt a μ2-κS, κS bridging mode, connecting two metal centers solely through the sulfur atoms. lookchem.com

The combination of these different coordination possibilities allows for the construction of complex polymeric structures, including those containing unique metallomacrocycle rings formed by the bridging ligands and metal ions. mdpi.com

Proposed Geometries (e.g., Square-planar, Tetrahedral)

The coordination of this compound and its analogs to metal ions results in complexes with various preferred geometries. The specific geometry is influenced by factors such as the nature of the metal ion, its oxidation state, the coordination number, and the steric and electronic properties of the ligand itself.

Commonly observed and proposed geometries for metal complexes involving triazole-3-thiol type ligands include tetrahedral, square planar, octahedral, and square pyramidal.

Tetrahedral Geometry : This geometry is frequently proposed for complexes with metal ions like Zn(II), Cd(II), Ni(II), and Sn(II). researchgate.netnih.govscienceopen.com For example, a series of complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol were characterized, and a tetrahedral geometry was suggested for the Ni(II), Zn(II), and Cd(II) complexes. nih.govscienceopen.com

Square-Planar Geometry : This geometry is often associated with d⁸ metal ions such as Cu(II) and Pd(II). nih.govscienceopen.comekb.eg In studies of complexes with a Schiff base derived from a triazole-3-thiol, the palladium(II) complex was found to have a square planar geometry. ekb.eg Similarly, the copper(II) complex of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol was proposed to exhibit a square planar structure. nih.govscienceopen.com

Octahedral Geometry : This is a common coordination geometry for many transition metals, including Co(II), Ni(II), and Cd(II), often involving additional ligands such as water molecules to complete the coordination sphere. mdpi.comekb.eg Complexes with the general formula [ML₂(H₂O)₂Cl], where M is Co(II) or Ni(II) and L is a triazole-derived Schiff base, were assigned an octahedral geometry. ekb.eg Similarly, a cadmium coordination polymer was found to have an octahedral geometry around the Cd atom, which was coordinated to four nitrogen atoms from four different ligands in the equatorial plane and two chloride atoms in the axial positions. mdpi.com

Square-Pyramidal Geometry : This five-coordinate geometry has also been observed. For instance, a copper complex with a 1,2,4-triazole (B32235) derivative adopted a '4 + 1' square pyramidal geometry, with the copper center binding to nitrogen and oxygen atoms from the ligands and a water molecule. mdpi.com

Table 1: Proposed Geometries for Metal Complexes with 1,2,4-Triazole-3-Thiol Derivatives

| Metal Ion | Proposed Geometry | Reference Ligand | Citation |

|---|---|---|---|

| Ni(II), Zn(II), Cd(II), Sn(II) | Tetrahedral | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | nih.govscienceopen.com |

| Cu(II) | Square-Planar | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | nih.govscienceopen.com |

| Pd(II) | Square-Planar | Schiff base of 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | ekb.eg |

| Co(II), Ni(II) | Octahedral | Schiff base of 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | ekb.eg |

| Cd(II) | Octahedral | 1,2,4-triazole amino acid linker | mdpi.com |

| Cu(II) | Square-Pyramidal | 1,2,4-triazole amino acid linker | mdpi.com |

Characterization Techniques for Metal Complexes

A comprehensive suite of analytical methods is employed to elucidate the structure, composition, and physicochemical properties of metal complexes derived from this compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the synthesized complexes. nih.gov This quantitative analysis is crucial for verifying that the empirical formula of the complex matches the proposed stoichiometry. ekb.eg By comparing the experimentally found percentages with the calculated values for the expected chemical formula, researchers can confirm the composition of the new compounds, including the metal-to-ligand ratio and the presence of any co-ligands or solvent molecules. lookchem.comekb.eg

Molar Conductance Measurements

Molar conductance measurements are performed to determine the electrolytic nature of the metal complexes when dissolved in a suitable solvent, such as DMF or DMSO. nih.govekb.eg The magnitude of the molar conductivity value helps to distinguish between electrolytic and non-electrolytic complexes. A low molar conductance value typically indicates a non-electrolyte, suggesting that any anions present are coordinated directly to the metal ion within the coordination sphere. Conversely, high molar conductivity values suggest that the complex is an electrolyte, with anions existing outside the coordination sphere as counter-ions. This information is vital for correctly formulating the structure of the complex. nih.govscienceopen.com

Magnetic Susceptibility Studies

Magnetic susceptibility measurements provide valuable insight into the electronic structure and stereochemistry of transition metal complexes. nih.govscienceopen.com This technique is used to determine the effective magnetic moment (μ_eff) of a complex, which is related to the number of unpaired electrons on the central metal ion. nih.gov The measured magnetic moment helps in:

Confirming the oxidation state of the metal ion.

Deducing the geometry of the complex, as different geometries (e.g., high-spin octahedral vs. low-spin square planar for Ni(II)) will have different numbers of unpaired electrons and thus different magnetic moments. ekb.eg

Investigating magnetic exchange interactions (ferromagnetic or antiferromagnetic) between adjacent metal centers in polynuclear or polymeric complexes. nih.govresearchgate.net For example, studies on related triazole complexes have identified antiferromagnetic coupling in dimeric and trimeric structures. nih.govresearchgate.net

Spectroscopic Analysis (e.g., UV-Vis, FTIR, NMR)

Spectroscopic methods are indispensable for characterizing metal complexes of this compound.

FTIR Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy is used to identify the ligand's coordination sites. By comparing the spectrum of the free ligand with that of the metal complex, shifts in the vibrational frequencies of key functional groups can be observed. nih.gov For triazole-thiol ligands, important bands include ν(N-H), ν(C=N), and ν(C=S). A shift in the position of these bands upon complexation indicates the involvement of the corresponding functional group in coordination with the metal ion. nih.gov For example, a shift in the ν(C=S) band suggests coordination through the sulfur atom, while changes in the triazole ring vibrations point to coordination via the nitrogen atoms. nih.gov

UV-Vis Spectroscopy : Electronic or UV-Visible spectroscopy provides information about the electronic transitions within the complex, which are directly related to the geometry of the coordination environment around the metal ion. nih.gov The positions and intensities of the d-d transition bands in the visible region of the spectrum are particularly useful for proposing the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). scienceopen.comekb.eg

NMR Spectroscopy : Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is primarily used to characterize the ligand and to confirm its structure after synthesis. mdpi.com In the case of diamagnetic complexes (e.g., with Zn(II) or Cd(II)), NMR can also be used to study the complex itself. nih.gov The comparison of the NMR spectrum of the complex with that of the free ligand can show shifts in the signals of protons and carbons near the coordination sites, providing further evidence for the mode of ligand binding. The disappearance of the signal for the labile N-H proton upon deprotonation and complexation can also be a key indicator of the coordination mode. mdpi.com

Table 2: Summary of Characterization Techniques and Their Applications

| Technique | Information Obtained | Citation |

|---|---|---|

| Elemental Analysis | Confirms stoichiometry and empirical formula of the complex. | nih.govekb.eg |

| Molar Conductance | Determines the electrolytic or non-electrolytic nature of the complex. | scienceopen.comekb.eg |

| Magnetic Susceptibility | Determines the number of unpaired electrons, oxidation state, and geometry; investigates magnetic coupling. | nih.govnih.govresearchgate.net |

| FTIR Spectroscopy | Identifies the ligand's donor atoms by observing shifts in vibrational bands (e.g., C=S, C=N). | nih.govnih.gov |

| UV-Vis Spectroscopy | Studies electronic transitions to provide information on the coordination geometry. | scienceopen.comekb.eg |

| NMR Spectroscopy | Confirms ligand structure and, for diamagnetic complexes, shows signal shifts upon coordination. | nih.govmdpi.com |

Photoluminescent Properties of Metal Complexes

The coordination of this compound to metal centers can lead to the formation of complexes with interesting photoluminescent behaviors. These properties are intricately linked to the nature of the metal ion, the coordination environment, and the specific structural arrangement of the resulting complex.

The fluorescence of these complexes is often attributed to intraligand transitions, where the metal ion plays a crucial role in enhancing the emission intensity and influencing the emission wavelength through structural rigidity and electronic effects. The presence of the phenyl group in this compound is expected to modulate these properties further due to its electronic and steric influence.

Detailed photophysical data for cadmium(II) complexes with the related 1H-1,2,4-triazole-3-thiol ligand are presented below, offering insight into the potential characteristics of complexes with the 5-phenyl derivative.

| Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Color |

|---|---|---|---|

| [Cd(H2trzS)2Cl2] | 350 | 438 | Blue |

| [Cd(HtrzS)Br] | 350 | 575 | Orange |

| [Cd(HtrzS)I] | 350 | 580 | Orange |

| [Cd2(HtrzS)2(SO4)] | 350 | 465 | Blue |

| [Cd(H2trzS)(H2Edta)]·(H2O) | 350 | 420 | Blue |

| [Cd(trzS)2] | 350 | 585 | Orange |

Data derived from a study on cadmium(II) complexes with 1H-1,2,4-triazole-3-thiol. acs.org

The relationship between the structure of the metal complexes and their luminescent properties is a key aspect of their study. For complexes of 1H-1,2,4-triazole-3-thiol, several structural factors have been identified that influence the fluorescence emission. acs.org

The coordination mode of the triazole ligand is also critical. The versatility of the 1H-1,2,4-triazole-3-thiol ligand, which can adopt various bridging modes, directly impacts the resulting structure and, consequently, the luminescent properties. acs.org The presence of different anions in the coordination sphere can induce changes in the coordination mode of the ligand, leading to different structural motifs and a range of emission colors from blue to orange. acs.org

Furthermore, factors that increase the structural rigidity of the complex, such as the formation of higher-dimensional networks and strong hydrogen bonding, can lead to longer fluorescence lifetimes. acs.org The introduction of a bulky phenyl group at the 5-position of the triazole ring is anticipated to introduce steric constraints that could favor specific coordination modes and potentially lead to the formation of complexes with distinct luminescent properties compared to the unsubstituted ligand. The π-system of the phenyl group could also participate in π-π stacking interactions, further influencing the supramolecular structure and the photophysical behavior of the resulting metal complexes.

Computational Chemistry and Theoretical Investigations of 5 Phenyl 1h 1,2,4 Triazole 3 Thiol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using density functional theory (DFT), are employed to determine the electronic properties of triazole derivatives. researchgate.netresearchgate.net These calculations provide insights into the molecule's geometry, orbital energies, and charge distribution, which are fundamental to its chemical behavior.

Frontier molecular orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity and electronic properties. wikipedia.orgyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions, as they represent the molecule's ability to donate and accept electrons, respectively. youtube.comtaylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE) is a significant parameter for determining molecular stability and reactivity. researchgate.net

For a closely related compound, 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, DFT calculations with the 6-311++G(d,p) basis set have been performed to determine its electronic properties. researchgate.net The HOMO is primarily localized over the sulfur atom and the triazole ring, indicating these are the main sites for electrophilic attack. The LUMO is distributed across the pyridine and triazole rings. researchgate.net The calculated energies for these orbitals are detailed in the table below.

| Orbital | Energy (eV) |

| HOMO | -6.37 |

| LUMO | -1.71 |

| Energy Gap (ΔE) | 4.66 |

| Data for 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, a related compound. researchgate.net |

Dipole moment analysis is used to understand the charge distribution and polarity of a molecule. Theoretical calculations can predict the magnitude and direction of the dipole moment, which influences solubility, intermolecular interactions, and drug-receptor binding. For substituted 1,2,4-triazole (B32235) derivatives, quantum chemical calculations are frequently used to determine various parameters, including the dipole moment (μ). researchgate.net For instance, the calculated dipole moment for 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione was found to be 5.2638 Debye, indicating significant polarity. nih.gov

Understanding the atomic charge distribution within a molecule is essential for predicting its electrostatic interaction sites. The natural bond orbital (NPA) or Mulliken population analysis methods are commonly used to calculate the charges on individual atoms. researchgate.netnih.gov These calculations reveal the electrophilic and nucleophilic centers of the molecule.

In the related 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, calculations show that the sulfur, nitrogen, and some carbon atoms carry negative charges, making them potential sites for interaction with positive ions. researchgate.net The hydrogen atoms, conversely, carry positive charges. The distribution of these charges is critical for the molecule's ability to form hydrogen bonds and coordinate with metal ions. researchgate.netnih.gov

| Atom | Charge (Mulliken) |

| S1 | -0.165 |

| N1 | -0.320 |

| N2 | -0.019 |

| N4 | -0.400 |

| C3 | 0.297 |

| C5 | 0.198 |

| Calculated charges for selected atoms of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol. researchgate.net |

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a ligand, such as 5-phenyl-1H-1,2,4-triazole-3-thiol, interacts with a macromolecular target, typically a protein or enzyme. ijper.org These studies are fundamental in drug discovery for identifying potential biological targets and understanding the mechanism of action. researchgate.net

Protein-ligand interaction modeling predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. cal-tek.eu For derivatives of 1,2,4-triazole-3-thiol, docking studies have been performed against various enzymes implicated in diseases like cancer, inflammation, and bacterial infections. researchgate.net These models help visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the active site of the protein.

For example, studies on 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives showed good binding affinity towards targets like DNA gyrase and cathepsin B. researchgate.net The 1,2,4-triazole ring was identified as a crucial scaffold for forming hydrogen bonds with amino acid residues in the enzyme's active site. researchgate.net

Molecular docking studies elucidate the specific interactions between the ligand and the amino acid residues within the active site of a biological target. This information is vital for structure-activity relationship (SAR) analysis and for designing more potent and selective inhibitors. nih.gov

Simulation and Prediction of Tautomeric Equilibria

The tautomeric equilibrium between the thione and thiol forms of this compound is a critical aspect of its chemical behavior and has been the subject of extensive computational investigation. Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of the tautomers and the factors influencing their equilibrium.

Theoretical studies consistently indicate that 1,2,4-triazole-3-thiones predominantly exist in the thione form in the gas phase. zsmu.edu.uanih.gov Computational models at various levels of theory, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT (specifically with the B3LYP functional), have been employed to determine the energetics of the tautomeric structures. nih.gov Across these methods, the thione tautomer is consistently found to be the most stable species. nih.gov

The relative stability of the tautomers is influenced by the surrounding medium. While the thione form is more stable in the gas phase and aprotic solvents, the thiol tautomer can become more predominant in polar proton-donor solvents. zsmu.edu.ua This shift is attributed to the interactions between the solvent molecules and the different functional groups present in each tautomeric form.

Computational analyses have also explored the energy barriers associated with the intramolecular proton transfer between the thione and thiol forms. These calculations provide insights into the kinetics of the tautomerization process. Natural Bond Orbital (NBO) analysis is often used to understand the electronic factors that contribute to the relative stabilities of the tautomers. nih.gov

The composition of tautomeric mixtures in solution has been investigated using methods like HPLC-MS analysis, which can experimentally identify and quantify the different forms present. For instance, in a study on a related compound, 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the thione form was found to be the major component, with the thiol form being the minor one.

| Tautomeric Form | Structure | Predominant Phase | Computational Method for Stability Analysis |

|---|---|---|---|

| Thione | A five-membered triazole ring with a phenyl group at position 5, a double-bonded sulfur atom at position 3, and hydrogen atoms at positions 1 and 2 or 4. | Gas Phase, Aprotic Solvents | DFT (B3LYP), HF, MP2 |

| Thiol | A five-membered triazole ring with a phenyl group at position 5, a single-bonded thiol group (-SH) at position 3, and a double bond within the triazole ring. | Polar Protic Solvents | DFT with solvent models (e.g., PCM) |

Correlation of Computational Parameters with Experimental Data

A significant aspect of computational chemistry is the validation of theoretical models by comparing calculated parameters with experimental data. For this compound and its derivatives, a strong correlation has been established between computational predictions and experimental findings from various spectroscopic and crystallographic techniques.

Vibrational Frequencies: Theoretical vibrational frequencies are calculated using methods like DFT and are then compared with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.net While a direct one-to-one correspondence is not always perfect due to the complexities of the solid-state environment in experimental measurements, the calculated frequencies, when appropriately scaled, show good agreement with the experimental spectra. nih.govresearchgate.net This correlation allows for the confident assignment of vibrational modes to specific functional groups and motions within the molecule. researchgate.net

NMR Chemical Shifts: The gauge-including atomic orbital (GIAO) method within DFT is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). niscpr.res.in These theoretical chemical shifts are then compared with experimental NMR data. Studies on related 1,2,4-triazole-3-thiol derivatives have demonstrated a good harmony between the calculated and experimental chemical shifts, aiding in the structural elucidation of the synthesized compounds. niscpr.res.in For example, the appearance of a diagnostic triazole-NH singlet in the ¹H NMR spectrum and the signal for the C=S group in the ¹³C NMR spectrum have been used to confirm the predominance of the thione isomer in certain derivatives.

Molecular Geometry: The optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, can be calculated using DFT methods. nih.govnih.gov These theoretical parameters are then compared with experimental data obtained from single-crystal X-ray diffraction. nih.govnih.gov For similar triazole structures, the calculated geometric parameters have been shown to reproduce the experimental values with slight deviations. For instance, bond lengths are typically reproduced within a few hundredths of an angstrom, and bond angles within a few degrees. nih.gov

| Parameter | Computational Method | Experimental Technique | Level of Agreement |

|---|---|---|---|

| Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) | FT-IR, Raman Spectroscopy | Good agreement with scaling factors |

| NMR Chemical Shifts | DFT (GIAO) | ¹H NMR, ¹³C NMR | Good harmony |

| Bond Lengths | DFT (e.g., B3LYP/6-311++G(d,p)) | X-ray Crystallography | Deviations typically < 0.03 Å |

| Bond Angles | DFT (e.g., B3LYP/6-311++G(d,p)) | X-ray Crystallography | Deviations typically < 3° |

Advanced Applications in Materials Science for 5 Phenyl 1h 1,2,4 Triazole 3 Thiol and Its Derivatives

Corrosion Inhibition Mechanisms and Performance

5-phenyl-1H-1,2,4-triazole-3-thiol has demonstrated excellent performance as a corrosion inhibitor for metals such as mild steel and copper in various aggressive media, including acidic solutions like sulfuric acid and saline environments that simulate seawater. researchgate.netresearchgate.netcapes.gov.br The inhibition efficiency of PTT increases with its concentration, reaching a maximum of 91.6% at 0.5 mM for mild steel in 0.5M H2SO4. researchgate.netuniv-batna2.dz This effectiveness stems from its ability to adsorb onto the metal surface, forming a protective barrier that impedes both anodic and cathodic corrosion reactions. researchgate.netuniv-batna2.dz

Adsorption Behavior on Metal Surfaces

The primary mechanism of corrosion inhibition by PTT is its adsorption onto the metal surface. researchgate.netresearchgate.net This process is facilitated by the presence of nitrogen and sulfur atoms in the triazole ring and thiol group, respectively, as well as the π-electrons of the phenyl ring. researchgate.netpeacta.org These features allow the PTT molecules to form a stable, protective film on the metal, effectively isolating it from the corrosive environment. researchgate.netresearchgate.net

The adsorption of PTT on metal surfaces, such as mild steel, has been found to follow the Langmuir adsorption isotherm. researchgate.netuniv-batna2.dz This model assumes the formation of a monolayer of inhibitor molecules on the metal surface, where each active site on the surface holds one adsorbate molecule. The degree of surface coverage (θ) increases with the concentration of the inhibitor until a complete monolayer is formed. The adherence to the Langmuir isotherm suggests a uniform surface with equivalent adsorption sites. researchgate.net

Table 1: Adsorption Parameters for PTT on Mild Steel in 0.5M H₂SO₄

| Inhibitor Concentration (mM) | Surface Coverage (θ) |

|---|---|

| 0.1 | 0.65 |

| 0.2 | 0.78 |

| 0.3 | 0.85 |

| 0.4 | 0.90 |

This table is generated based on the reported trend of increasing inhibition efficiency with concentration, which correlates with surface coverage.

The adsorption of PTT molecules on the metal surface leads to the formation of a protective film. researchgate.netresearchgate.net This film acts as a physical barrier, blocking the active sites for corrosion and preventing the diffusion of corrosive species, such as H+ and SO₄²⁻ ions in acidic media, to the metal surface. researchgate.net The stability and effectiveness of this film are crucial for the high inhibition efficiency observed with PTT. Quantum chemical calculations have supported the idea of a strongly adsorbed protective film formed by protonated inhibitor molecules. researchgate.netuniv-batna2.dz

Electrochemical Characterization Techniques (e.g., EIS, Potentiodynamic Polarization)

Electrochemical techniques are instrumental in evaluating the performance of corrosion inhibitors. Potentiodynamic polarization studies have revealed that PTT acts as a mixed-type inhibitor for mild steel in sulfuric acid. researchgate.netuniv-batna2.dz This means it retards both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, with a more pronounced effect on the cathodic reaction. researchgate.netuniv-batna2.dz

Electrochemical Impedance Spectroscopy (EIS) measurements further corroborate the inhibitory action of PTT. The data typically shows an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor. The increase in Rct indicates a slowing down of the corrosion process, while the decrease in Cdl is attributed to the replacement of water molecules at the metal/solution interface by the adsorbing inhibitor molecules, leading to a thicker and less permeable protective layer. nih.gov

Table 2: Electrochemical Data for Mild Steel in 0.5M H₂SO₄ with and without PTT

| Condition | Corrosion Current Density (Icorr) (μA/cm²) | Inhibition Efficiency (%) | Charge Transfer Resistance (Rct) (Ω·cm²) |

|---|---|---|---|

| Blank | 1250 | - | 45 |

This table presents illustrative data based on typical results from potentiodynamic polarization and EIS studies for effective corrosion inhibitors.

Surface Morphology Studies (e.g., Scanning Electron Microscopy)

Surface analysis techniques like Scanning Electron Microscopy (SEM) provide visual evidence of the protective effect of corrosion inhibitors. SEM images of mild steel surfaces exposed to an acidic solution without an inhibitor typically show a rough and damaged surface due to severe corrosion. researchgate.netuniv-batna2.dz In contrast, surfaces treated with PTT exhibit a much smoother and well-protected morphology, confirming that the inhibitor effectively prevents corrosive attack by forming a protective layer. researchgate.netuniv-batna2.dz

Synergistic Effects with Co-inhibitors (e.g., Potassium Iodide)

The corrosion inhibition efficiency of PTT can be significantly enhanced through synergistic effects with certain co-inhibitors, such as potassium iodide (KI). researchgate.netuniv-batna2.dz When KI is added to the corrosive solution containing PTT, the inhibition efficiency for mild steel in 0.5M H₂SO₄ increases. researchgate.netuniv-batna2.dz This synergistic effect is attributed to the iodide ions adsorbing onto the metal surface, which in turn facilitates the adsorption of the protonated PTT molecules, leading to a more stable and effective protective film. researchgate.net An optimal concentration of 0.5 mM PTT combined with 0.2% potassium iodide has been identified for maximum synergistic inhibition. researchgate.netuniv-batna2.dz

Table 3: Synergistic Inhibition Efficiency of PTT and Potassium Iodide on Mild Steel

| Inhibitor System | Inhibition Efficiency (%) |

|---|---|

| 0.5 mM PTT | 91.6 |

| 0.2% KI | 45.2 |

This table is based on reported synergistic effects, illustrating the enhanced performance when PTT is used with a co-inhibitor.

Thermodynamic Parameters of Adsorption

The efficacy of 5-phenyl-4H-1,2,4-triazole-3-thiol (PTT) as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto a metal's surface, a process governed by thermodynamic principles. Studies on the inhibition of mild steel corrosion in a 0.5M H₂SO₄ solution have shown that the adsorption of PTT follows the Langmuir adsorption isotherm. researchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface.

Key thermodynamic parameters, such as the apparent activation energy (Ea) and the standard free energy of adsorption (ΔG°ads), provide insight into the nature of the inhibitor-metal interaction. The calculated values for PTT reveal important characteristics of the adsorption process. A negative value for ΔG°ads indicates that the adsorption of the inhibitor is a spontaneous process. The magnitude of this value also suggests the type of adsorption: values around -20 kJ/mol or less are typically associated with physisorption (electrostatic interactions), while values of -40 kJ/mol or more negative suggest chemisorption (covalent bond formation). For a related compound, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT), the free energy of adsorption was also studied, highlighting the influence of the molecular structure on the adsorption mechanism. nanobioletters.com

The table below summarizes the thermodynamic parameters for the adsorption of PTT on mild steel.

| Parameter | Value | Indication |

| Apparent Activation Energy (Ea) | Varies with inhibitor concentration | Energy barrier for the corrosion reaction |

| Free Energy of Adsorption (ΔG°ads) | Negative values | Spontaneous adsorption process on the metal surface |

Note: Specific numerical values for Ea can vary depending on the concentration of the inhibitor.

Mixed-Type Inhibition Mechanisms

Potentiodynamic polarization studies have demonstrated that this compound and its derivatives function as mixed-type corrosion inhibitors. researchgate.net This means they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions involved in the corrosion process.

Potential in Organic Electronics

While direct applications of this compound in organic electronics are still an emerging area of research, the broader class of triazole-containing compounds is recognized for its potential in this field. Triazole derivatives are investigated for use in materials for organic light-emitting diodes (OLEDs) and organic solar cells. youtube.com The appeal of the triazole ring lies in its use as a "click chemistry" linker, which allows for the modular assembly of complex molecules from different building blocks. youtube.com This approach is valuable for creating "push-pull" chromophores, where electron-donating and electron-accepting units are combined to tune the electronic and optical properties of the material. youtube.com This modularity could potentially allow for the synthesis of tailored materials for specific electronic applications. youtube.com

Development of Sensors and Conductive Materials

The development of chemical sensors is another area where triazole derivatives show significant promise. nanobioletters.com The triazole structure, with its nitrogen heteroatoms, can act as a binding site for various analytes, including metal cations and anions. nanobioletters.com By functionalizing the triazole ring, it is possible to design chemosensors that exhibit a selective response, such as a change in color or fluorescence, upon binding to a target species. nanobioletters.com For example, triazole-based compounds have been successfully developed to detect ions like Fe²⁺ and Hg²⁺. nanobioletters.com Although research has not yet specifically focused on this compound for these purposes, its structure contains the necessary functional groups that make it a candidate for future sensor development. There is currently limited information available regarding its application in conductive materials.

Synthesis of Novel Materials with Tailored Properties through Coordination Polymers

A significant application of triazole thiols in materials science is their use as ligands for the synthesis of coordination polymers. These are materials in which metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional networks. Research has shown that 1H-1,2,4-triazole-3-thiol (a parent compound to the subject of this article) can be used to create a new hybrid system of cadmium(II) polymers. chemscene.com

A key finding is that the choice of anions (e.g., Cl⁻, Br⁻, I⁻, SO₄²⁻) in the synthesis process can induce remarkable coordination versatility in the triazole thiol ligand, leading to at least six different bridging modes. chemscene.com This versatility allows for the rational design of materials with specific dimensionalities and properties. For instance, different anions have led to the formation of structures ranging from zero-dimensional complexes to complex three-dimensional frameworks. chemscene.com All the synthesized cadmium(II) polymers exhibit strong photoluminescence, with emission colors ranging from blue to orange, demonstrating that the properties of the final material can be tailored by controlling the coordination chemistry. chemscene.com

Luminescent Properties of Cadmium(II) Polymers with 1H-1,2,4-triazole-3-thiol Ligand

| Complex | Emission Maximum (nm) | Emission Color |

| [Cd(H₂trzS)₂Cl₂] (1) | ~450 | Blue |

| [Cd(HtrzS)Br] (2) | ~490 | Green-Blue |

| [Cd(HtrzS)I] (3) | ~520 | Green |

| [Cd₂(HtrzS)₂(SO₄)] (4) | ~580 | Orange |

| [Cd(H₂trzS)(H₂Edta)]·(H₂O) (5) | ~440 | Blue |

| [Cd(trzS)₂] (6) | ~560 | Yellow-Orange |

Data extracted from a study on related coordination polymers. chemscene.com

Industrial Applications as Dyes and Components in Coatings

In industrial settings, one of the primary applications of this compound is as a component in protective coatings, specifically as a corrosion inhibitor. chemimpex.com Its ability to form a protective film on metal surfaces makes it a valuable additive to coatings designed to protect metals from environmental degradation. chemimpex.com While its use as a dye is not widely documented, its function in anti-corrosion formulations is a key aspect of its industrial utility. The compound is also noted for its use as a fungicide in agricultural chemistry. chemimpex.com

Biological Activity and Pharmacological Potential of 5 Phenyl 1h 1,2,4 Triazole 3 Thiol and Its Derivatives Mechanism Oriented

Antimicrobial Activity and Structure-Activity Relationships (SAR)

Derivatives of 5-phenyl-1H-1,2,4-triazole-3-thiol have demonstrated notable antimicrobial properties, including antibacterial, antifungal, and antimycobacterial effects. scirp.orgresearchgate.net The exploration of their structure-activity relationships (SAR) is crucial for designing more potent antimicrobial agents. researchgate.net

Antibacterial Efficacy

Derivatives of this compound have been evaluated against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.govnih.gov

A series of Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol displayed significant antibacterial activity. nih.gov Specifically, certain derivatives showed strong effects against S. aureus, with some compounds exhibiting activity superior or comparable to the standard drug streptomycin. nih.gov Another study on 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols revealed that a derivative with a phenoxy moiety at the para-position of the phenyl ring had broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to gentamicin (B1671437) and ciprofloxacin. nih.gov

Fused 1,2,4-triazole (B32235) derivatives, such as 1,2,4-triazolo[3,4-b] researchgate.netseejph.comseejph.comthiadiazines, have also been investigated. nih.gov Certain compounds within this class demonstrated excellent activity against E. coli and P. aeruginosa. nih.gov The nature of the substituent on the phenyl ring attached to the thiadiazine core was found to influence antibacterial activity. nih.gov For instance, nalidixic acid-based 1,2,4-triazole-3-thione derivatives were highly active against P. aeruginosa. nih.gov

The following table summarizes the antibacterial activity of selected this compound derivatives:

| Compound Type | Test Organisms | Notable Activity | Reference |

| Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | S. aureus | Superior or comparable to streptomycin | nih.gov |

| 5-(2-aminothiazol-4-yl)-4-(p-phenoxy)phenyl-4H-1,2,4-triazole-3-thiol | S. aureus, B. subtilis, E. coli, P. aeruginosa | Broad-spectrum, comparable to gentamicin and ciprofloxacin | nih.gov |

| 1,2,4-Triazolo[3,4-b] researchgate.netseejph.comseejph.comthiadiazines | E. coli, P. aeruginosa | Excellent activity | nih.gov |

| Nalidixic acid-based 1,2,4-triazole-3-thiones | P. aeruginosa | Highly active | nih.gov |

| 4-(2,4-Dichlorophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Bacillus cereus | Exceeded activity of ampicillin (B1664943) and cefuroxime | researchgate.net |

Antifungal Efficacy

The antifungal potential of this compound derivatives has been primarily investigated against yeast-like fungi, particularly Candida albicans. nih.govseejph.comekb.eg The emergence of azole-resistant Candida species underscores the need for novel antifungal agents. seejph.comseejph.com